The mechanism of action for this compound has not been directly studied; however, insights can be gleaned from related compounds. Quinoline derivatives have been extensively studied for their biological activities. For instance, quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity, where the presence of certain substituents significantly affected their in vitro activity1. Similarly, quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use as radioligands for peripheral benzodiazepine type receptors (PBR), which are involved in various physiological processes including inflammation, immunomodulation, and tissue injury2. These studies suggest that the compound may interact with biological targets in a manner that is influenced by its specific substituents and structural conformation.
The synthesis of quinoxaline derivatives has shown promise as antituberculosis agents. Compounds with specific substituents on the quinoxaline nucleus exhibited good antitubercular activity, including activity in macrophages, and were also active against drug-resistant strains of Mycobacterium tuberculosis1. This suggests that the compound could potentially be modified to enhance its antituberculosis properties.
Quinoline-2-carboxamide derivatives have been used as radioligands for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). These receptors are found in various tissues and are implicated in several diseases. The high specific binding of these radioligands to PBR in multiple organs indicates their potential for noninvasive assessment of diseases2.
Indenoquinoline derivatives have been evaluated for their cytotoxicity against a panel of cell lines, with some compounds showing significant increases in cytotoxicity. The pattern of cytotoxicity was consistent with a non-topoisomerase II mode of action, which is important for the development of anticancer agents3. Additionally, certain substituted indenoquinoline-6-carboxamides demonstrated substantial effectiveness in in vivo tumor models, comparable to clinical trial drugs4. This suggests that the compound could be explored for its cytotoxic properties and potential use as an anticancer agent.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9